molecular formula C18H26N2O5 B14200346 N-(tert-Butoxycarbonyl)-D-phenylalanyl-N-methyl-L-alanine CAS No. 922503-51-3

N-(tert-Butoxycarbonyl)-D-phenylalanyl-N-methyl-L-alanine

Cat. No.: B14200346
CAS No.: 922503-51-3
M. Wt: 350.4 g/mol
InChI Key: FBZWRAMEVTYWPQ-GXTWGEPZSA-N
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Description

N-(tert-Butoxycarbonyl)-D-phenylalanyl-N-methyl-L-alanine is a compound that belongs to the class of N-Boc protected amino acids. The tert-butyloxycarbonyl (Boc) group is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly significant in peptide synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-D-phenylalanyl-N-methyl-L-alanine typically involves the protection of the amino group using the Boc group. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This reaction can be carried out in various solvents, including methanol and tetrahydrofuran, and usually requires a catalyst such as sodium carbonate or sodium t-butoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-D-phenylalanyl-N-methyl-L-alanine involves the protection and deprotection of the amino group. The Boc group stabilizes the amino acid during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation . The electrophilic character of reagents like oxalyl chloride facilitates the deprotection process .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)-L-alanine
  • N-(tert-Butoxycarbonyl)-D-phenylalanine
  • N-(tert-Butoxycarbonyl)-L-phenylalanine

Uniqueness

N-(tert-Butoxycarbonyl)-D-phenylalanyl-N-methyl-L-alanine is unique due to its specific combination of D-phenylalanine and N-methyl-L-alanine, which imparts distinct chemical and biological properties. This compound’s stability and reactivity make it particularly valuable in peptide synthesis and medicinal chemistry .

Properties

CAS No.

922503-51-3

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

(2S)-2-[methyl-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C18H26N2O5/c1-12(16(22)23)20(5)15(21)14(11-13-9-7-6-8-10-13)19-17(24)25-18(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,24)(H,22,23)/t12-,14+/m0/s1

InChI Key

FBZWRAMEVTYWPQ-GXTWGEPZSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)N(C)C(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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